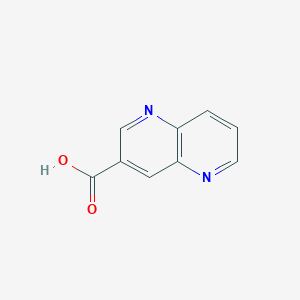

1,5-Naphthyridine-3-carboxylic acid

Vue d'ensemble

Description

1,5-Naphthyridine-3-carboxylic acid is a heterocyclic compound with the empirical formula C9H6N2O2 and a molecular weight of 174.16 . It is a solid compound . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of this compound derivatives has been covered in various studies . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding this compound derivatives . From either carboxylate or carboxylic acid, 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic benzylamide was obtained .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)c1cnc2cccnc2c1 . Chemical Reactions Analysis

This compound derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Luminescence and Bioimaging Applications

1,5-Naphthyridine-3-carboxylic acid derivatives show significant promise in luminescence and bioimaging applications. For instance, Eu(III) complexes based on 1,5-naphthyridine derivatives exhibit strong luminescence in aqueous solutions and have unique UV-light stability. These complexes are intriguing for potential applications as bioimaging agents and pH probes due to their reversible luminescence intensity changes with varied pH values (Chen Wei et al., 2016).

Antibacterial Applications

Several this compound derivatives have been synthesized and shown to possess broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds have demonstrated remarkable bactericidal activity against various bacterial species and are also active against fungi, suggesting their potential as novel anti-infective agents (V. K. Gurjar et al., 2020).

Synthesis and Reactivity

The synthesis and chemical reactivity of this compound and its derivatives have been extensively studied. These compounds are prepared via various synthetic routes, including decarboxylation of their 3-carboxylic acids and other methods, contributing to the development of pharmaceuticals and other organic compounds (E. Hawes & D. Wibberley, 1967).

Pharmaceutical Research

This compound analogues have been studied for their potential pharmaceutical applications. New analogues have been synthesized and evaluated for their antihistaminic activity, showing promising results in vivo. Molecular docking studies help understand the interaction and binding modes of these compounds, suggesting their potential as therapeutic agents (V. K. Gurjar & D. Pal, 2020).

Heterocyclic Chemistry

1,5-Naphthyridine derivatives are significant in heterocyclic chemistry, with applications in synthetic organic chemistry and medicinal chemistry. They exhibit a wide range of biological activities and are used as ligands for metal complex formation. Their synthetic protocols and reactivity are crucial in developing new chemical entities (C. Masdeu et al., 2020).

Mécanisme D'action

Target of Action

1,5-Naphthyridine-3-carboxylic acid is a derivative of the 1,5-naphthyridine class of compounds . These heterocycles are of significant importance in the field of medicinal chemistry due to their wide range of biological activities . .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

1,5-naphthyridines are known to interact with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Result of Action

Many 1,5-naphthyridine derivatives exhibit a great variety of biological activities .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is classified under Storage Class Code 11, which pertains to Combustible Solids .

Orientations Futures

1,5-Naphthyridine-3-carboxylic acid and its derivatives present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . Future research may focus on exploring these biological activities further and developing new synthetic strategies and applications for these compounds .

Analyse Biochimique

Biochemical Properties

1,5-Naphthyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox status. Furthermore, this compound can impact cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo chemical transformations that may alter its biological activity. Additionally, prolonged exposure to this compound can lead to adaptive cellular responses, which may affect its efficacy and safety in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity or enzyme modulation. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in the tricarboxylic acid cycle or glycolysis, leading to changes in energy production and cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, impacting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites. Additionally, the localization and accumulation of this compound within cells can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Propriétés

IUPAC Name |

1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIFRKKQXKCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595388 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90418-64-7 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

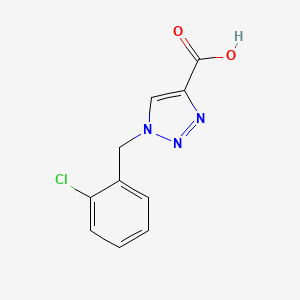

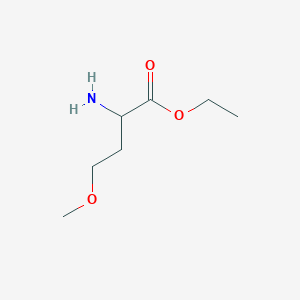

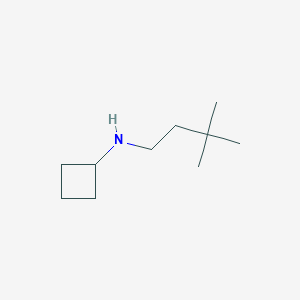

Feasible Synthetic Routes

Q & A

Q1: How do 1,5-Naphthyridine-3-carboxylic acid derivatives interact with their target and what are the downstream effects?

A: Research suggests that certain this compound derivatives show promise as inhibitors of the enzyme CrtM (dehydrosqualene synthase) in Staphylococcus aureus. [] CrtM catalyzes the first step in the biosynthetic pathway of staphyloxanthin (STX), a pigment that contributes to the bacterium's virulence by protecting it from the host's immune system. By inhibiting CrtM, these compounds could potentially hinder STX production, weakening the bacterium's defenses and increasing its susceptibility to immune system attacks. []

Q2: Can you provide information on the Structure-Activity Relationship (SAR) of this compound derivatives and how structural modifications impact their activity?

A: While specific SAR data is limited in the provided research, one study investigated napthyridine derivatives, including 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid. [] This compound demonstrated favorable drug-like properties, pharmacokinetics, and a good toxicity profile through computational analysis. This suggests that modifications at the 3-carboxylic acid position and substitutions on the napthyridine core can significantly influence the compound's overall properties and potential as an antibacterial agent. Further research exploring various substituents and their effects on CrtM inhibition and other biological activities is crucial for optimizing the structure of this compound derivatives for therapeutic applications.

Q3: What computational chemistry and modeling techniques have been employed to study these compounds?

A: Researchers have used a combination of molecular modeling techniques to investigate this compound derivatives. Molecular docking studies helped predict binding affinities to the CrtM target. [] Further analysis involved quantum mechanical calculations and molecular dynamics (MD) simulations to assess the stability of the formed complexes and predict the compounds' behavior within a biological system. [] These computational approaches offer valuable insights into the molecular interactions between these compounds and their target, providing guidance for further structural optimization and drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)